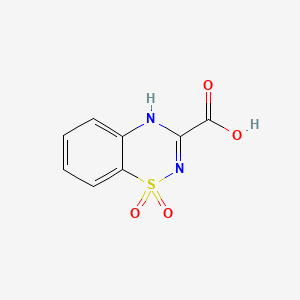
Hexanal-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal-1,3-dithiane is an organic compound with the molecular formula C9H18S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and a pentyl group attached to the second carbon atom of the ring. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanal-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with pentanal in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. Common acid catalysts used in this reaction include hydrochloric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2-pentyl-1,3-dithiane may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the reaction and allow for easy separation of the product from the reaction mixture. Additionally, the reaction can be optimized by controlling the temperature, pressure, and reactant concentrations to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Hexanal-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The dithiane ring can be reduced to the corresponding thiol or hydrocarbon. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a strong base at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Alkylated or acylated dithianes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-pentyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges through electron back-donation, making the compound a versatile intermediate in organic synthesis. The dithiane ring can also undergo ring-opening reactions, releasing reactive intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane with no alkyl substitution. It is commonly used as a protecting group for carbonyl compounds.
1,3-Dithiolane: Similar to dithianes but with a five-membered ring. It is also used as a protecting group and in various organic reactions.
2-Methyl-1,3-dithiane: Similar to 2-pentyl-1,3-dithiane but with a methyl group instead of a pentyl group.
Uniqueness of Hexanal-1,3-dithiane
This compound is unique due to the presence of the pentyl group, which can influence its reactivity and physical properties. The longer alkyl chain can enhance the compound’s solubility in non-polar solvents and may affect its interaction with biological targets. Additionally, the pentyl group can provide steric hindrance, influencing the compound’s behavior in substitution reactions .
Properties
CAS No. |
21777-32-2 |
|---|---|
Molecular Formula |
C9H18S2 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
2-pentyl-1,3-dithiane |
InChI |
InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
IEZIRVFWMLLTLQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1SCCCS1 |
Canonical SMILES |
CCCCCC1SCCCS1 |
Key on ui other cas no. |
21777-32-2 |
Synonyms |
hexanal-1,3-dithiane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


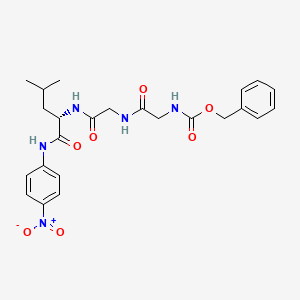
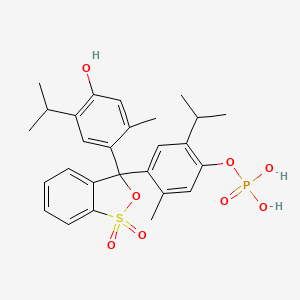
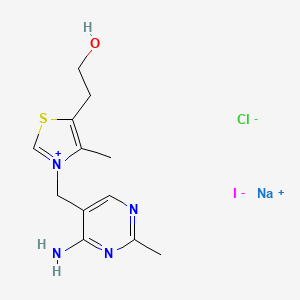
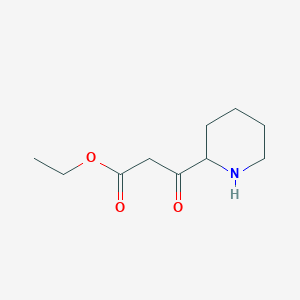
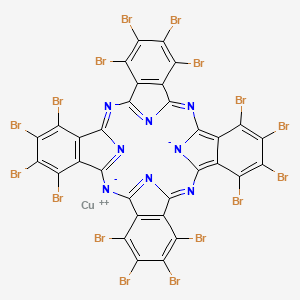
![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-(sulfosulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216186.png)
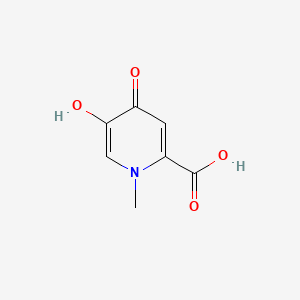
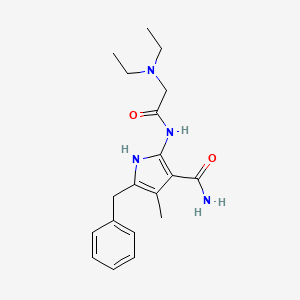
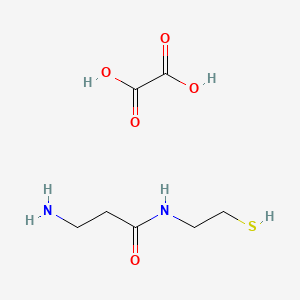
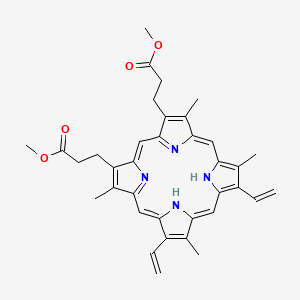
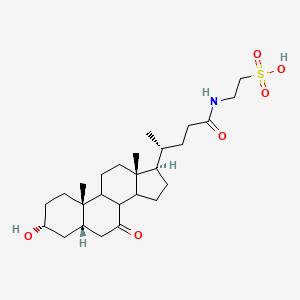
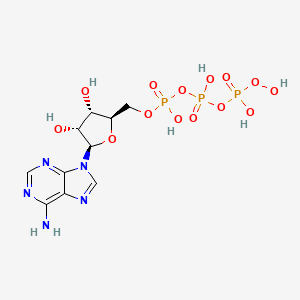
![(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid](/img/structure/B1216197.png)
